H-Pro-NHEt.HCl
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
H-Pro-NHEt.HCl can be synthesized by reacting ethylamine with proline in the presence of hydrochloric acid. The reaction typically occurs at room temperature and results in the formation of a white crystalline solid .
Industrial Production Methods
In industrial settings, the production of this compound involves the large-scale reaction of ethylamine with proline under controlled conditions. The reaction mixture is then purified through crystallization or other separation techniques to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
H-Pro-NHEt.HCl undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the amide group.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield proline and ethylamine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic conditions are typically used, with reagents such as hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution Reactions: The major products depend on the nucleophile used. For example, using an amine nucleophile can yield a substituted amide.
Hydrolysis: The major products are proline and ethylamine.
Scientific Research Applications
H-Pro-NHEt.HCl has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is used in studies involving amino acid derivatives and their biological activities.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of peptide-based drugs.
Industry: This compound is used in the production of pharmaceuticals and other fine chemicals
Mechanism of Action
The mechanism of action of H-Pro-NHEt.HCl involves its interaction with specific molecular targets. As a derivative of proline, it can interact with enzymes and receptors that recognize proline or its derivatives. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
L-Proline Ethylamide Hydrochloride: Similar in structure but differs in the specific functional groups attached.
N-Ethylpyrrolidine-2-carboxamide: The free base form of H-Pro-NHEt.HCl without the hydrochloride component.
Uniqueness
This compound is unique due to its specific combination of the proline derivative and the ethylamine group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
IUPAC Name |
(2S)-N-ethylpyrrolidine-2-carboxamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O.ClH/c1-2-8-7(10)6-4-3-5-9-6;/h6,9H,2-5H2,1H3,(H,8,10);1H/t6-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTSTYNLPDWVGLZ-RGMNGODLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CCCN1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)[C@@H]1CCCN1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70628396 | |
Record name | N-Ethyl-L-prolinamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70628396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58107-62-3 | |
Record name | N-Ethyl-L-prolinamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70628396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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